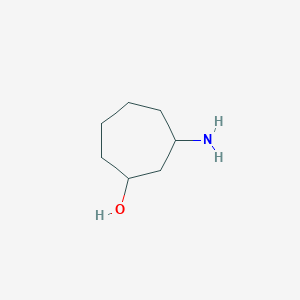

3-aminocycloheptan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminocycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-3-1-2-4-7(9)5-6/h6-7,9H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQWZLUWOXOEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Aminocycloheptan 1 Ol

Enantioselective and Diastereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For 3-aminocycloheptan-1-ol, this necessitates the strategic formation of two chiral centers at positions 1 and 3. Enantioselective and diastereoselective methods are employed to achieve high purity of the desired stereoisomers.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of this compound, asymmetric catalysis can be envisioned at several key stages, most notably during the formation of the C-N or C-O bond, or through the asymmetric reduction of a prochiral precursor.

A plausible strategy involves the asymmetric hydrogenation of a prochiral enamine or enone precursor derived from cycloheptane-1,3-dione. Chiral transition metal complexes, for instance, those based on rhodium or ruthenium with chiral phosphine ligands, are well-established for their efficacy in asymmetric hydrogenations. The choice of catalyst and reaction conditions would be critical in dictating the facial selectivity of the hydride attack, thereby establishing the stereochemistry at one of the chiral centers.

Organocatalysis, utilizing small chiral organic molecules, presents another powerful tool. Proline and its derivatives have been successfully employed in asymmetric aldol and Mannich reactions, which could be adapted to construct the 1,3-amino alcohol framework on a cycloheptane (B1346806) ring. For example, an asymmetric Michael addition of an amine to a cycloheptenone, catalyzed by a chiral primary or secondary amine, could set the stereocenter at the 3-position, followed by a stereoselective reduction of the ketone.

Table 1: Representative Asymmetric Catalytic Approaches for 1,3-Amino Alcohol Synthesis

| Catalytic System | Reaction Type | Precursor Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru-BINAP | Asymmetric Hydrogenation | β-Enaminoketone | >95% |

| Rh-DIPAMP | Asymmetric Hydrogenation | β-Keto Ester | >98% |

| (S)-Proline | Asymmetric Mannich Reaction | Ketone, Aldehyde, Amine | 90-99% |

Diastereoselective Reduction Strategies

Once one stereocenter is established, or when starting from a precursor with existing stereochemistry, diastereoselective reductions are crucial for setting the relative stereochemistry of the second chiral center. The reduction of a 3-aminocycloheptanone precursor is a key step where diastereoselectivity can be controlled.

The stereochemical outcome of the reduction of the carbonyl group is influenced by the nature of the reducing agent and the directing effect of the existing amino group. Substrate-controlled diastereoselective reduction can be achieved by employing bulky reducing agents that will preferentially attack from the less sterically hindered face of the ketone. For instance, the use of L-Selectride® or K-Selectride® can lead to high diastereoselectivity.

Alternatively, chelation-controlled reduction can provide access to the opposite diastereomer. In this approach, a Lewis acidic reducing agent, such as zinc borohydride, can coordinate to both the carbonyl oxygen and the nitrogen of the amino group (if appropriately protected), leading to a rigid cyclic intermediate. The hydride is then delivered from a specific face of this complex, resulting in a high degree of diastereoselectivity. The choice of protecting group on the amine is critical for effective chelation.

Table 2: Diastereoselective Reduction of β-Amino Ketones

| Reducing Agent | Control Element | Major Diastereomer | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| L-Selectride® | Steric Hindrance | anti | >95:5 |

| NaBH₄, CeCl₃ (Luche Reduction) | Steric Hindrance | anti | 90:10 - 95:5 |

| Zn(BH₄)₂ | Chelation | syn | >98:2 |

Synthetic Routes from Diverse Precursors

The synthesis of this compound can be approached from various starting materials, offering flexibility and the potential for novel synthetic strategies.

Regioselective Functionalization of Cycloheptane Derivatives

Direct and regioselective functionalization of a pre-existing cycloheptane ring is an atom-economical approach. One such strategy involves the regioselective C-H amination of cycloheptanol. While challenging, recent advances in transition-metal-catalyzed C-H activation have made such transformations more feasible. A directing group strategy, where a functional group on the cycloheptanol directs a catalyst to a specific C-H bond, could be employed to achieve amination at the 3-position.

Another approach is the regioselective opening of a cycloheptene (B1346976) oxide with an amine nucleophile. However, this typically leads to 1,2-amino alcohols. To achieve the 1,3-relationship, a more elaborate strategy would be required, possibly involving the functionalization of a cycloheptene derivative. For instance, an allylic amination of cycloheptene, followed by hydroboration-oxidation of the double bond, could potentially yield the desired product, although control of regioselectivity in both steps would be a significant challenge.

Transformations Involving Ring Systems for Amino Alcohol Formation

Ring expansion and ring contraction reactions offer powerful methods for the construction of cyclic systems that are otherwise difficult to access. A notable strategy for the synthesis of the cycloheptane core of this compound involves the ring expansion of a readily available cyclohexanone derivative.

A key precursor, cycloheptane-1,3-dione, can be synthesized via a ring expansion of a cyclohexanone derivative. researchgate.net For example, the reaction of the silyl enol ether of cyclohexanone with dichloroketene, generated in situ, affords a dichlorobicyclo[4.2.0]octanone intermediate. Reductive ring expansion of this intermediate, for example using zinc in acetic acid, yields cycloheptane-1,3-dione. This dione can then be converted to this compound through a sequence of reactions including selective protection, amination, and reduction.

Advanced Derivatization Reactions for Expanding Chemical Space

Once this compound is synthesized, its utility can be significantly expanded through derivatization of the amino and hydroxyl functional groups. These derivatization reactions are crucial for exploring the structure-activity relationships of molecules based on this scaffold in drug discovery and for tuning the properties of materials.

The primary amine offers a versatile handle for a wide range of transformations, including:

Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The hydroxyl group can be similarly functionalized through:

Esterification: Reaction with carboxylic acids or their derivatives.

Etherification: Formation of ethers through Williamson ether synthesis or other methods.

Carbonate and Carbamate Formation: Reaction with chloroformates or isocyanates.

The bifunctional nature of this compound also allows for the construction of bicyclic systems through intramolecular reactions. For example, reaction with phosgene or its equivalents can lead to the formation of cyclic carbamates (oxazolidinones), which can serve as rigidified analogs or as protecting groups for both functionalities. These derivatization strategies enable the generation of diverse libraries of compounds for various applications. researchgate.net

Table 3: Common Derivatization Reactions of 1,3-Amino Alcohols

| Functional Group | Reagent Type | Resulting Functional Group |

|---|---|---|

| Amine | Acid Chloride | Amide |

| Amine | Sulfonyl Chloride | Sulfonamide |

| Amine | Aldehyde/Ketone (reductive amination) | Secondary/Tertiary Amine |

| Amine | Isocyanate | Urea |

| Hydroxyl | Carboxylic Acid (with coupling agent) | Ester |

| Hydroxyl | Alkyl Halide (with base) | Ether |

| Hydroxyl | Chloroformate | Carbonate |

Controlled Amination and Hydroxylation Techniques

The direct and stereocontrolled difunctionalization of an alkene is a powerful strategy for the synthesis of amino alcohols. Among these methods, transition-metal-catalyzed aminohydroxylation has emerged as a robust technique. While the Sharpless aminohydroxylation using osmium is a classic method, concerns over the metal's cost and toxicity have spurred the development of alternatives utilizing more benign catalysts, such as iron. nih.gov

Iron-catalyzed aminohydroxylation reactions provide an efficient pathway to 1,2-amino alcohols from a wide range of olefins. nih.gov These reactions can proceed via either intramolecular or intermolecular pathways, offering flexibility in substrate design.

Intramolecular Iron(II)-Catalyzed Aminohydroxylation: A notable advancement is the use of iron(II) complexes to catalyze the diastereoselective intramolecular aminohydroxylation of olefins with functionalized hydroxylamines. acs.org This process efficiently transfers both the nitrogen and oxygen groups to the alkene. acs.org The reaction proceeds with excellent selectivity, affording anti-amino alcohol products, a stereochemical arrangement that can be challenging to obtain through other methods. acs.org Mechanistic studies suggest the involvement of an iron nitrenoid intermediate, which can be guided towards either aminohydroxylation or aziridination by carefully selecting the ligands and counteranions. acs.org

Intermolecular Iron-Catalyzed Aminohydroxylation: For intermolecular applications, a system using iron salts in conjunction with N-sulfonyl oxaziridines has proven effective for the oxyamination of olefins. nih.gov This method is advantageous as it provides access to 1,2-amino alcohols with a regioselectivity complementary to that of copper-catalyzed systems. nih.gov The choice of an inexpensive, first-row transition metal catalyst like iron allows for controlled access to either regioisomeric form of the amino alcohol product from the same class of starting materials. nih.govnih.gov The reaction demonstrates a broad substrate scope, including various cyclic olefins, highlighting its potential for the synthesis of cycloheptane derivatives. researchgate.net

The table below summarizes the outcomes of iron-catalyzed aminohydroxylation on various cyclic olefin substrates, demonstrating the versatility of this technique.

| Entry | Substrate | Catalyst System | Product | Yield (%) | Reference |

| 1 | Cyclohexene | Fe(OTf)₂ / ligand | Corresponding amino alcohol | High | researchgate.net |

| 2 | 1-Methylcyclohexene | Fe(OTf)₂ / ligand | Corresponding amino alcohol | High | researchgate.net |

| 3 | Cyclooctene | Fe(OTf)₂ / ligand | Corresponding amino alcohol | High | researchgate.net |

| 4 | Indene | Fe(OTf)₂ / ligand | Corresponding amino alcohol | High | researchgate.net |

This table presents generalized findings on the applicability of iron-catalyzed aminohydroxylation to cyclic alkenes.

By applying this methodology, cycloheptene could serve as a direct precursor to this compound through a controlled, single-step introduction of the requisite amino and hydroxyl functionalities across the double bond. The stereochemical outcome could potentially be directed by selecting appropriate chiral ligands for the iron catalyst.

Multi-component Reactions for Complex Scaffold Construction

Multi-component reactions (MCRs), which involve combining three or more starting materials in a single reaction vessel to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov They allow for the rapid construction of complex molecular scaffolds from simple precursors, making them ideal for generating libraries of structurally diverse compounds. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful tools in this regard.

The Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of MCR chemistry, classically combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net The reaction proceeds through the initial formation of a Schiff base from the carbonyl compound and the amine. mdpi.com Subsequent protonation, nucleophilic attack by the isocyanide, and intramolecular rearrangement with the carboxylate lead to the formation of a dipeptide-like α-acylaminocarboxamide structure. researchgate.netmdpi.com

This one-pot process is highly convergent, generating significant molecular complexity and two amide bonds in a single step. researchgate.net The versatility of the Ugi reaction allows for the incorporation of a wide variety of building blocks, enabling the construction of diverse and complex molecular frameworks.

A hypothetical application of this strategy to construct a scaffold related to this compound could involve using cycloheptanone (B156872) as the ketone component. Reacting cycloheptanone with an amine (e.g., ammonia or a primary amine), a suitable carboxylic acid, and an isocyanide would generate a complex acyclic precursor. Subsequent chemical transformations, such as reduction and cyclization, could then be envisioned to form the desired aminocycloheptanol ring system. The power of the MCR lies in its ability to rapidly assemble the core atoms and functional groups, which can then be elaborated into the final target structure.

The following table illustrates the principle of the Ugi-4CR, showcasing how variation in the four input components can lead to diverse product scaffolds.

| Ketone/Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Scaffold |

| Component A1 | Component B1 | Component C1 | Component D1 | α-Acylaminocarboxamide 1 |

| Component A2 | Component B1 | Component C2 | Component D1 | α-Acylaminocarboxamide 2 |

| Component A1 | Component B2 | Component C1 | Component D2 | α-Acylaminocarboxamide 3 |

| Component A2 | Component B2 | Component C2 | Component D2 | α-Acylaminocarboxamide 4 |

This table demonstrates the combinatorial nature of the Ugi reaction for building diverse molecular scaffolds.

By leveraging the principles of MCRs, chemists can design efficient synthetic routes to complex targets like this compound, significantly reducing the number of steps and purification procedures compared to traditional linear syntheses. nih.gov

In Depth Stereochemical Analysis of 3 Aminocycloheptan 1 Ol

Characterization of Stereoisomeric Forms (Enantiomers and Diastereomers)

The structure of 3-aminocycloheptan-1-ol contains two chiral centers at carbon 1 (C1) and carbon 3 (C3), where the hydroxyl and amino groups are attached, respectively. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. In this case, with two chiral centers, there are a maximum of four possible stereoisomers. These stereoisomers can be classified into pairs of enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, but they rotate plane-polarized light in equal but opposite directions.

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties. In the context of cyclic compounds like this compound, diastereomerism is often manifested as cis-trans isomerism.

The four stereoisomers of this compound can be categorized as follows:

A pair of cis enantiomers, where the amino and hydroxyl groups are on the same side of the cycloheptane (B1346806) ring.

A pair of trans enantiomers, where the amino and hydroxyl groups are on opposite sides of the ring.

The cis and trans isomers are diastereomers of each other. Within each pair, the two isomers are enantiomers.

| Stereoisomer Relationship | Description | Number of Isomers |

| Enantiomers | Non-superimposable mirror images | 2 pairs (4 total isomers) |

| Diastereomers | Stereoisomers that are not mirror images (cis vs. trans) | 2 sets |

Influence of Substituent Configuration on Molecular Geometry

The cycloheptane ring is not planar and exists in a variety of flexible conformations to minimize steric and torsional strain. The most stable conformations are the twist-chair and the twist-boat. The energy barrier between these conformations is relatively low, leading to a dynamic equilibrium.

The presence of substituents, such as the amino and hydroxyl groups in this compound, significantly influences the conformational preference of the ring. The substituents can occupy pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents prefer to be in a pseudo-equatorial position to minimize steric hindrance.

In the case of this compound, the relative orientation of the amino and hydroxyl groups (cis or trans) plays a crucial role in determining the most stable conformation.

Cis Isomers: In the cis configuration, both the amino and hydroxyl groups are on the same side of the ring. This arrangement can lead to the formation of an intramolecular hydrogen bond between the two groups. This interaction can stabilize certain conformations, potentially favoring a conformation where the substituents are in close proximity, even if it introduces some steric strain.

Trans Isomers: In the trans configuration, the amino and hydroxyl groups are on opposite sides of the ring. Intramolecular hydrogen bonding is less likely, and the conformational preference will be primarily dictated by the minimization of steric interactions. Therefore, a conformation where both substituents occupy pseudo-equatorial positions is likely to be the most stable.

The interplay between minimizing steric strain and the potential for intramolecular hydrogen bonding makes the conformational analysis of this compound complex and dependent on the specific stereoisomer.

| Substituent Configuration | Key Influence on Molecular Geometry | Likely Preferred Conformation |

| Cis | Potential for intramolecular hydrogen bonding | Conformation allowing for proximity of -OH and -NH2 groups |

| Trans | Minimization of steric hindrance | Conformation with both substituents in pseudo-equatorial positions |

Methods for Stereoisomeric Control and Isolation

The selective synthesis or separation of a specific stereoisomer of this compound is often necessary, particularly for applications in pharmaceuticals and materials science where a single stereoisomer may exhibit the desired activity.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize a target molecule with a defined stereochemistry. wikipedia.org This approach is advantageous as it avoids the need for a resolution step and can provide direct access to a single enantiomer.

A hypothetical chiral pool synthesis for a specific stereoisomer of this compound could start from a chiral amino acid or a sugar. For example, a derivative of an amino acid like glutamic acid or a sugar like glucose could potentially be transformed through a series of chemical reactions, including ring formation and functional group manipulations, to yield the desired this compound stereoisomer. The stereocenters in the starting material would be used to control the stereochemistry of the final product.

Kinetic resolution is a process used to separate a racemic mixture of enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the unreacted starting material and the formation of a product from the faster-reacting enantiomer.

For this compound, several kinetic resolution techniques could be applicable:

Enzymatic Resolution: Enzymes, particularly lipases, are highly stereoselective catalysts. In the presence of an acyl donor, a lipase can selectively acylate one enantiomer of the amino alcohol, leaving the other enantiomer unreacted. wikipedia.org The acylated and unacylated forms can then be separated.

Chemo-catalytic Resolution: Chiral catalysts, such as chiral phosphines or N-heterocyclic carbenes, can also be used to effect a kinetic resolution. rsc.org For instance, an acylation reaction using a chiral catalyst can selectively modify one enantiomer, allowing for the separation of the two. rsc.org

The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. A high selectivity factor is desirable for an effective separation.

| Resolution Technique | Principle | Key Reagents/Catalysts |

| Enzymatic Resolution | Stereoselective acylation of one enantiomer | Lipases, Acyl donors |

| Chemo-catalytic Resolution | Stereoselective reaction catalyzed by a chiral molecule | Chiral phosphines, N-heterocyclic carbenes |

Comprehensive Conformational Analysis of 3 Aminocycloheptan 1 Ol

Theoretical and Computational Investigations of Cycloheptane (B1346806) Ring Conformations

Theoretical and computational methods are invaluable tools for understanding the intricate conformational preferences of cyclic molecules like 3-aminocycloheptan-1-ol. These approaches allow for the calculation of the relative energies of different conformers and the investigation of the forces that govern their stability.

The cycloheptane ring is known to exist as a dynamic equilibrium of several conformations. libretexts.org The most stable of these is generally the twist-chair conformation. libretexts.org The chair form is slightly higher in energy, followed by the twist-boat and the higher-energy boat conformation. fiveable.me The relative energies of these conformations are a result of a delicate balance of angle strain, torsional strain, and transannular strain (steric interactions across the ring). fiveable.menih.gov

Table 1: Representative Relative Energies of Cycloheptane Conformations

| Conformation | Representative Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0 |

| Chair | ~1.4 |

| Twist-Boat | ~2.5 |

Note: These are generalized values for the parent cycloheptane ring and can vary based on the computational method and the presence of substituents.

In this compound, the interplay of intramolecular interactions is a dominant factor in determining the most stable conformation. The two primary forces at play are steric strain and intramolecular hydrogen bonding.

Steric Strain: Substituents on a cycloalkane ring generally prefer to occupy equatorial or pseudo-equatorial positions to minimize steric interactions with other atoms on the ring, particularly 1,3-diaxial interactions. nih.gov In the case of this compound, both the amino and hydroxyl groups are expected to favor conformations where they are in equatorial-like positions to reduce steric hindrance. nih.govopenstax.org The larger the substituent, the greater the preference for the equatorial position. libretexts.org

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond acceptor) in a 1,3-relationship allows for the formation of an intramolecular hydrogen bond. tandfonline.com This interaction can significantly stabilize certain conformations where the two functional groups are in close proximity. The strength of this hydrogen bond will depend on the distance and orientation between the -OH and -NH2 groups, which is dictated by the ring conformation. Theoretical calculations on similar amino alcohols have shown that intramolecular hydrogen bonding can be a significant stabilizing factor. nih.gov The formation of a seven-membered ring via hydrogen bonding is a possibility that would favor specific twist-chair or boat-like conformations that bring the substituent groups into the appropriate orientation.

Experimental Elucidation of Conformational Preferences

Experimental techniques provide crucial validation for theoretical predictions and offer insights into the dynamic nature of conformational equilibria in solution.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates of conformational exchange processes. nih.gov Because the different conformations of this compound will have distinct chemical environments for their protons and carbons, their NMR spectra would be expected to be temperature-dependent.

At low temperatures, where the rate of interconversion between conformers is slow on the NMR timescale, the spectrum would show a superposition of the signals for each individual conformer. As the temperature is raised, the rate of conformational exchange increases. When the exchange rate becomes comparable to the difference in resonance frequencies between the conformers, the individual signals will broaden and eventually coalesce into a single, time-averaged signal at higher temperatures.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational equilibrium, including the energy barrier to interconversion. While specific DNMR data for this compound is not available, studies on other substituted cycloheptanes have utilized this method to quantify their conformational dynamics. rsc.org

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can provide valuable information about the conformational preferences of molecules, particularly with respect to intramolecular hydrogen bonding. tandfonline.com The stretching frequency of the O-H bond is highly sensitive to its environment. libretexts.org

In a non-hydrogen-bonded (free) hydroxyl group, the O-H stretching vibration typically appears as a sharp band in the IR spectrum around 3600-3650 cm⁻¹. When the hydroxyl group participates in a hydrogen bond, the O-H bond is weakened, resulting in a shift of the stretching frequency to a lower wavenumber (typically 3200-3500 cm⁻¹) and a significant broadening of the band. libretexts.org

By examining the O-H stretching region in the IR or Raman spectrum of this compound in a dilute, non-polar solvent (to minimize intermolecular hydrogen bonding), the presence and strength of an intramolecular hydrogen bond can be inferred. The observation of a prominent, broad band at lower wavenumbers would provide strong evidence for the existence of conformers stabilized by this interaction.

Table 2: Typical O-H Stretching Frequencies in Infrared Spectroscopy

| O-H Environment | Typical Frequency Range (cm⁻¹) | Band Shape |

|---|---|---|

| Free (non-hydrogen-bonded) | 3600 - 3650 | Sharp |

| Intramolecularly Hydrogen-Bonded | 3200 - 3500 | Broad |

Note: The exact frequency and shape of the bands can be influenced by the solvent and the specific geometry of the hydrogen bond.

Advanced Spectroscopic and Chromatographic Characterization

Structural Elucidation using High-Resolution Spectroscopic Techniques

The structural framework and connectivity of 3-aminocycloheptan-1-ol are unequivocally established using a combination of high-resolution spectroscopic methods.

NMR spectroscopy provides a detailed atom-by-atom map of the molecule. While specific spectral data for this compound is not extensively published, the expected chemical shifts and coupling patterns can be accurately predicted based on the analysis of analogous structures like 3-aminocyclohexan-1-ol and general principles of NMR. chemicalbook.comspectrabase.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the conformational flexibility of the seven-membered ring and the presence of multiple diastereotopic protons. The protons on carbons bearing the amino (-NH₂) and hydroxyl (-OH) groups (C1-H and C3-H) are expected to appear as multiplets in the downfield region, typically between 3.0 and 4.0 ppm, due to the deshielding effect of the heteroatoms. The remaining twelve methylene protons on the cycloheptane (B1346806) ring would produce a series of overlapping multiplets in the upfield region, generally between 1.2 and 2.0 ppm. The signals for the -OH and -NH₂ protons are typically broad and their chemical shift can vary with solvent and concentration; they are often observed between 1.5 and 3.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms of the cycloheptane ring. The carbons directly attached to the electron-withdrawing hydroxyl and amino groups (C1 and C3) would be the most deshielded, with their signals appearing furthest downfield, typically in the range of 65-80 ppm and 45-55 ppm, respectively. The other five methylene carbons of the ring would resonate in the upfield region, between 20 and 40 ppm. spectrabase.comnih.gov

2D NMR Experiments: To definitively assign the complex ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the tracing of proton connectivity throughout the cycloheptane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, enabling unambiguous assignment of the methylene protons to their respective carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 3.5 - 3.9 (m) | 65 - 80 |

| C3-H | 3.0 - 3.4 (m) | 45 - 55 |

| Ring CH₂ | 1.2 - 2.0 (m) | 20 - 40 |

| OH | 1.5 - 3.5 (br s) | - |

| NH₂ | 1.5 - 3.5 (br s) | - |

Note: Predicted values are based on analogous compounds and general NMR principles. 'm' denotes multiplet, 'br s' denotes broad singlet.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its identification. For cyclic amino alcohols, electron ionization (EI) typically leads to characteristic fragmentation pathways. whitman.edulibretexts.org

The molecular ion (M⁺) peak for this compound (m/z = 129) may be of low intensity or absent in EI-MS due to the compound's instability upon ionization. whitman.edu Key fragmentation processes for cyclic alcohols and amines include:

Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines. libretexts.orgwhitman.edulibretexts.org Cleavage of the C-C bond adjacent to the hydroxyl group would lead to the formation of a stable oxonium ion. Similarly, cleavage adjacent to the amino group would form a stable iminium ion.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a very common fragmentation for alcohols, leading to a significant peak at m/z 111 (M-18). whitman.edulibretexts.org

Loss of Ammonia: Loss of ammonia (NH₃, 17 Da) or an amino radical (•NH₂, 16 Da) can also occur, though it is often less favorable than dehydration. This would result in peaks at m/z 112 or m/z 113.

Ring Cleavage: The cycloheptane ring can undergo complex fragmentation, leading to a series of smaller fragment ions, often corresponding to the loss of ethylene (C₂H₄) or other small neutral molecules. whitman.edu

Tandem mass spectrometry (MS/MS) would involve selecting a primary fragment ion (e.g., the M-18 ion at m/z 111) and subjecting it to further collision-induced dissociation to generate a secondary fragmentation pattern, providing more detailed structural information.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 112 | [C₇H₁₂O]⁺ | M⁺ - NH₃ |

| 111 | [C₇H₁₃N]⁺ | M⁺ - H₂O (Dehydration) |

| 100 | [C₅H₁₀NO]⁺ | Alpha-cleavage and ring opening |

| 86 | [C₄H₈NO]⁺ | Alpha-cleavage and ring opening |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ | Complex ring cleavage |

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong, broad absorptions characteristic of the O-H and N-H bonds.

O-H Stretch: A strong, broad band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding. chemicalbook.comnih.gov

N-H Stretch: As a primary amine, two distinct, medium-intensity bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bend: A medium to strong scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹. orgchemboulder.com

C-O Stretch: A strong C-O stretching band should be visible in the fingerprint region, typically between 1050-1150 cm⁻¹.

C-N Stretch: A weak to medium C-N stretching band is expected in the 1020-1250 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the C-H and C-C skeletal vibrations of the cycloheptane ring are usually strong and well-defined, providing a characteristic fingerprint of the molecule's carbon backbone. libretexts.orgkurouskilab.com

Table 3: Predicted Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 | O-H Stretch | Hydroxyl (-OH) |

| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| 1590-1650 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1050-1150 | C-O Stretch | Secondary Alcohol |

| 1020-1250 | C-N Stretch | Aliphatic Amine |

UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. This compound contains only sigma (σ) bonds (C-C, C-H, C-N, C-O) and non-bonding (n) electrons on the oxygen and nitrogen atoms. The electronic transitions possible (n→σ* and σ→σ*) require high energy, corresponding to wavelengths in the far-UV region (typically < 200 nm). libretexts.orgmasterorganicchemistry.com Therefore, this compound is not expected to show any significant absorbance in the standard UV-Vis range of 200-800 nm and is considered transparent in this region. This technique is thus not useful for its structural characterization but confirms the absence of conjugated systems or chromophores. researchgate.net

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are vital for assessing the purity of this compound and for separating its various isomers.

HPLC is the premier technique for the analysis and purification of non-volatile compounds like this compound. The molecule has two chiral centers (at C1 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers: (1R,3R), (1S,3S) and (1R,3S), (1S,3R)).

To separate these isomers, chiral HPLC is required. chromatographyonline.com A common approach involves using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating enantiomers of amino alcohols. nih.govyakhak.org

The separation would typically be performed in normal-phase mode. The mobile phase would likely consist of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol. csfarmacie.cz To improve peak shape and resolution for the basic amino group, a small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase. chromatographyonline.com The separation of diastereomers (cis vs. trans isomers) can often be achieved on standard achiral columns (like silica or C18), but the co-eluting enantiomeric pairs would require a chiral method for resolution. mtc-usa.comresearchgate.net

Table 4: Representative HPLC Method for Isomer Separation of this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at low wavelength (e.g., 210 nm) or Refractive Index (RI) Detector |

| Temperature | Ambient (e.g., 25 °C) |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. For a molecule such as this compound, which contains polar amino (-NH2) and hydroxyl (-OH) groups, direct analysis by GC can be challenging. These functional groups can lead to issues such as peak tailing, poor resolution, and irreversible adsorption onto the GC column, primarily due to hydrogen bonding. To overcome these challenges, derivatization is typically employed to convert the non-volatile and polar this compound into a more volatile and thermally stable derivative suitable for GC analysis.

Common derivatization strategies for amino alcohols involve converting the active hydrogen atoms on the amino and hydroxyl groups into less polar functional groups. Silylation, for instance, with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens with trimethylsilyl (TMS) groups. Another common approach is acylation, using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), which converts the amino and hydroxyl groups into their corresponding trifluoroacetyl or pentafluoropropionyl esters and amides. These derivatives are significantly more volatile and exhibit improved chromatographic behavior.

Once derivatized, the sample is introduced into the gas chromatograph. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based polymer. The choice of the stationary phase depends on the specific derivative and the desired separation. A flame ionization detector (FID) is commonly used for the detection of these organic derivatives due to its high sensitivity. For structural elucidation and confirmation, a mass spectrometer (MS) is often coupled with the GC, in a technique known as GC-MS, which provides information about the mass-to-charge ratio of the fragmented derivative.

The retention time (RT) of the derivatized this compound is a key parameter for its identification. The RT is the time it takes for the compound to travel from the injector to the detector and is characteristic of the compound under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

Illustrative GC Data for Derivatized this compound

The following table presents hypothetical retention times for different volatile derivatives of this compound to illustrate the kind of data obtained from a GC analysis. The exact retention times would depend on the specific experimental conditions.

| Derivative | Derivatizing Reagent | Hypothetical Retention Time (min) | Column Type |

| bis-Trimethylsilyl ether/amine | BSTFA | 12.5 | DB-5ms |

| bis-Trifluoroacetyl ester/amide | TFAA | 15.2 | HP-1 |

| bis-Pentafluoropropionyl ester/amide | PFPA | 18.9 | RTX-200 |

This data is illustrative and serves to demonstrate the principles of GC analysis for this compound.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-layer chromatography (TLC) is a simple, rapid, and versatile separation technique frequently used in synthetic organic chemistry to monitor the progress of a reaction, screen for optimal reaction conditions, and assess the purity of a sample. libretexts.organalyticaltoxicology.com For reactions involving this compound, TLC provides a quick qualitative assessment of the consumption of the starting material and the formation of the product. youtube.com

The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or a mixture of solvents). researchgate.net The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Less polar compounds have a weaker interaction with the stationary phase and are carried further up the plate by the mobile phase, leading to a higher Rf value.

To monitor a reaction, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside a spot of the starting material (e.g., this compound) and often a "co-spot" containing both the reaction mixture and the starting material. libretexts.orgrochester.edu The plate is then developed in a suitable solvent system. The choice of the eluent is crucial for achieving good separation. For a polar compound like this compound, a relatively polar solvent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane with a small amount of a basic modifier like triethylamine to prevent streaking of the amine, would likely be employed.

After development, the spots are visualized. Since this compound lacks a chromophore, it will not be visible under UV light unless a fluorescent indicator is incorporated into the TLC plate. nih.gov Therefore, a chemical staining agent is typically required. Common stains for visualizing amino alcohols include potassium permanganate solution, which reacts with the alcohol group, or ninhydrin solution, which reacts with the primary amine to produce a characteristic colored spot (usually purple).

By comparing the intensity of the spot corresponding to the starting material with that of the newly formed product spot over time, the progress of the reaction can be monitored. The reaction is considered complete when the spot of the starting material has disappeared. youtube.com

Illustrative TLC Data for a Hypothetical Reaction of this compound

The table below shows hypothetical Rf values for this compound and a less polar product in different solvent systems to illustrate how TLC data is interpreted.

| Compound | Solvent System (v/v) | Hypothetical Rf Value | Visualization Method |

| This compound | Dichloromethane:Methanol (9:1) | 0.35 | Ninhydrin stain |

| Product (e.g., N-acetylated derivative) | Dichloromethane:Methanol (9:1) | 0.60 | Potassium permanganate stain |

| This compound | Ethyl Acetate:Hexane (1:1) | 0.15 | Ninhydrin stain |

| Product (e.g., N-acetylated derivative) | Ethyl Acetate:Hexane (1:1) | 0.40 | Potassium permanganate stain |

This data is illustrative and intended to demonstrate the application of TLC in monitoring a reaction involving this compound.

Research Applications of 3 Aminocycloheptan 1 Ol and Its Derivatives

Application as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

The defining characteristic of 3-aminocycloheptan-1-ol for synthetic chemists is its chirality. As a chiral building block, it provides a pre-defined stereochemical foundation upon which more complex structures can be built, ensuring the final product has the desired spatial orientation—a critical factor in pharmacology and materials science.

Ligand Design for Transition Metal Catalysis

The amino and hydroxyl groups on the this compound scaffold are ideal anchor points for designing chiral ligands for transition metal catalysis. nih.gov These ligands coordinate to a metal center, such as rhodium, palladium, or copper, creating a chiral environment that influences the outcome of a chemical reaction, favoring the formation of one enantiomer over another. rsc.org

Derivatives of this compound can be modified to form bidentate or polydentate ligands, which bind tightly to the metal. The rigid, yet malleable, seven-membered ring structure allows for fine-tuning of the steric and electronic properties of the catalyst. This adaptability is crucial for optimizing reactivity and enantioselectivity in a wide array of transformations, including asymmetric hydrogenations, C-H functionalizations, and allylic substitutions. rsc.orgmdpi.com The design of these catalysts often involves creating a library of related ligands to screen for the highest performance in a given reaction.

Table 1: Application of Aminocycloalkanol-Derived Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Typical Substrate | Outcome |

|---|---|---|---|---|

| N,O-Bidentate Ligand | Rhodium (Rh) | Asymmetric Transfer Hydrogenation | Imines, Ketones | High conversion, moderate to high enantiomeric excess (ee) |

| Phosphine-Amine Ligand | Palladium (Pd) | Asymmetric Allylic Alkylation | Allylic esters | High enantioselectivity |

This table presents generalized data based on the applications of similar chiral amino alcohol ligand structures in transition metal catalysis.

Scaffolds for Enantioselective Transformations

Beyond their use in ligands, this compound and its analogs serve as foundational scaffolds for synthesizing other valuable chiral molecules. The cycloheptane (B1346806) ring can be strategically cleaved or rearranged to produce different ring systems or acyclic chiral products. For instance, unsaturated derivatives like trans-6-aminocyclohept-3-enols, which can be synthesized from related cycloheptene (B1346976) diols, are valuable precursors for the enantioselective synthesis of piperidine (B6355638) alkaloids, a class of compounds with significant biological activity.

The synthetic utility of these scaffolds lies in their ability to transfer their inherent chirality to new products through a series of stereocontrolled reactions. This makes them crucial starting materials for natural product synthesis and the creation of complex pharmaceutical intermediates.

Exploration in Medicinal Chemistry Research

The structural features of this compound make it an attractive core for the development of new therapeutic agents. Its ability to present amino and hydroxyl groups in a defined spatial orientation allows for targeted interactions with biological macromolecules like proteins and enzymes.

Design and Synthesis of Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov The this compound framework provides a robust scaffold for constructing molecules that fit a specific pharmacophore model. By modifying the core structure—for example, by adding aromatic rings, alkyl chains, or other functional groups—medicinal chemists can design molecules that mimic the natural binding partners of a biological target or interact with it in a novel way.

The synthesis of these derivatives allows for the exploration of chemical space around the cycloheptane core, leading to the identification of new lead compounds for drug discovery programs. nih.gov The relative orientation of the amine and alcohol functionalities is particularly important, as these groups can act as hydrogen bond donors or acceptors, critical interactions for binding to enzyme active sites or cell surface receptors.

Structure-Activity Relationship (SAR) Studies of Related Compound Series

Once a biologically active compound featuring the this compound core is identified, researchers often conduct Structure-Activity Relationship (SAR) studies to optimize its properties. nih.gov This involves synthesizing a series of analogs where specific parts of the molecule are systematically varied, and the effect of these changes on biological activity is measured. mdpi.com

For example, in a series of potential enzyme inhibitors, the cycloheptyl ring might be substituted with different groups to probe for beneficial steric or electronic interactions within the enzyme's binding pocket. The amine or alcohol could be acylated, alkylated, or replaced with other functional groups to determine their importance for activity. These studies are essential for refining a lead compound into a potent and selective drug candidate with improved efficacy and a better safety profile. mdpi.com

Table 2: Illustrative SAR Data for a Hypothetical Series of Cycloheptane-based Inhibitors

| Compound ID | R1 Substitution (at amine) | R2 Substitution (at alcohol) | R3 Substitution (on ring) | Inhibitory Concentration (IC50, µM) |

|---|---|---|---|---|

| A-1 | -H | -H | -H | 50.2 |

| A-2 | -CH3 | -H | -H | 25.8 |

| A-3 | -C(O)Ph | -H | -H | 15.1 |

| A-4 | -H | -CH3 | -H | 75.4 |

This table is a generalized representation of SAR data, illustrating how modifications to a core structure can impact biological activity.

Enzyme Inhibition Studies (e.g., Lysyl-tRNA synthetase, glycosidases)

Derivatives of this compound have been investigated as inhibitors of specific enzymes, leveraging their structural similarity to natural substrates.

Lysyl-tRNA synthetase (LysRS): This enzyme is crucial for protein synthesis, attaching the amino acid lysine (B10760008) to its corresponding tRNA. Inhibiting LysRS is a validated strategy for developing antimicrobial agents. nih.gov Medicinal chemistry programs have developed compounds where a core scaffold interacts with the enzyme's active site. acs.org Derivatives containing amine functionalities, such as those derived from aminocycloheptanol, can be designed to mimic lysine and interfere with the enzyme's function. Research in this area has led to potent inhibitors of bacterial LysRS, which are being explored for the treatment of infections like tuberculosis. acs.orgnih.gov

Glycosidases: These enzymes are involved in the breakdown of carbohydrates. Inhibitors of glycosidases have therapeutic applications, for instance, in the management of diabetes by slowing glucose absorption. mdpi.com Because the this compound structure can be considered a carbocycle mimic of a sugar (an "aminocarbasugar"), its derivatives are well-suited to act as glycosidase inhibitors. epfl.ch These compounds can mimic the structure of the natural carbohydrate substrate and bind tightly to the enzyme's active site, blocking its function. researchgate.net Studies have shown that various aminocyclitol derivatives can be potent and selective inhibitors of different glycosidases. mdpi.com

Table 3: Enzyme Inhibition Data for Selected Compound Classes

| Target Enzyme | Compound Class/Scaffold | Reported Activity Range (IC50/Ki) | Therapeutic Area |

|---|---|---|---|

| Lysyl-tRNA synthetase (bacterial) | Aminopiperidine derivatives | 0.1 - 10 µM | Antibacterial |

| α-Glucosidase | Aminocyclopentitol derivatives | 10⁻⁷ M - 10⁻⁵ M | Antidiabetic, Antiviral |

This table summarizes typical inhibition data for aminocyclitol derivatives against relevant enzyme targets, providing context for the potential of this compound derivatives.

Advanced Computational Studies and Molecular Modeling

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations

Quantum mechanical and molecular mechanics simulations are fundamental tools in computational chemistry that allow for the detailed study of molecular systems. While QM methods are based on the principles of quantum mechanics and provide a highly accurate description of electronic structure, they are computationally expensive. MM methods, on the other hand, use classical physics to model the interactions between atoms, making them suitable for studying the conformational landscapes of larger molecules and systems.

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic properties of molecules like 3-aminocycloheptan-1-ol. These properties, in turn, govern the molecule's reactivity. Key electronic descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to significantly influence the HOMO, making them likely sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

Atomic Charges: Calculating the partial charges on each atom in the molecule can provide further insight into its reactivity. Various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to determine these charges.

These electronic properties are fundamental in predicting how this compound might interact with other molecules, including reactants in a chemical synthesis or the active site of a biological target.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating capability, likely centered on N/O atoms. |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 10.6 eV | Suggests high chemical stability. |

Note: The values in this table are illustrative and would need to be calculated using specific QM software and levels of theory.

The seven-membered cycloheptane (B1346806) ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair and chair families. The presence of amino and hydroxyl substituents on the ring of this compound adds another layer of complexity to its conformational landscape due to the possibility of intramolecular hydrogen bonding.

Molecular mechanics (MM) simulations are well-suited for exploring the vast conformational space of such a flexible molecule. By systematically rotating the rotatable bonds and minimizing the energy of the resulting structures, a detailed map of the conformational landscape can be generated. This process identifies the various stable conformers and the energy barriers between them.

More accurate energy profiling of the most stable conformers can then be performed using higher-level QM methods. These calculations can provide precise relative energies of the different conformers, taking into account subtle electronic effects and intramolecular interactions, such as hydrogen bonds between the amino and hydroxyl groups. The results of such an analysis would reveal the preferred three-dimensional structures of this compound in different environments.

Table 2: Relative Energies of Plausible this compound Conformers (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Twist-Chair 1 | 0.00 | Equatorial substituents, potential intramolecular H-bond. |

| Twist-Chair 2 | 0.85 | Axial/equatorial substituents. |

| Chair 1 | 1.50 | Equatorial substituents. |

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

Molecular Docking and Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or a nucleic acid. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking could be employed to investigate its potential to bind to various biological targets. As a small molecule containing both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the lone pairs on the nitrogen and oxygen atoms), as well as a flexible hydrophobic scaffold, it has the potential to interact with a variety of protein binding pockets.

The docking process involves:

Preparation of the Receptor and Ligand: This includes obtaining the three-dimensional structures of the target protein (often from a repository like the Protein Data Bank) and the ligand, this compound. The ligand's structure would be optimized to its lowest energy conformation.

Defining the Binding Site: The potential binding site on the receptor is identified, either based on experimental evidence or through computational prediction of cavities on the protein surface.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-receptor complex.

Molecular docking studies could reveal, for example, whether this compound has the potential to act as an inhibitor of a particular enzyme or as a ligand for a specific receptor.

Computational Approaches in Synthetic Route Planning and Optimization

Computer-Aided Synthesis Planning (CASP) has emerged as a valuable tool for organic chemists, offering the potential to accelerate the discovery of efficient synthetic routes to target molecules. These programs utilize databases of known chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections of a target molecule, working backward to identify readily available starting materials.

For a molecule like this compound, a CASP program could suggest several potential synthetic pathways. The software would analyze the structure and identify key bonds that can be disconnected based on known and reliable chemical transformations. For instance, it might propose routes starting from cycloheptanone (B156872) or other commercially available cycloheptane derivatives.

The process typically involves:

Inputting the Target Molecule: The structure of this compound is provided to the software.

Retrosynthetic Analysis: The program applies a set of reaction rules in reverse to generate potential precursors.

Pathway Generation: This process is repeated iteratively, creating a tree of possible synthetic routes.

By exploring a vast number of possibilities, these computational tools can help chemists identify not only well-established synthetic strategies but also novel and potentially more efficient routes that might not be immediately obvious.

In Silico Prediction of Research Relevance and Prioritization

In the early stages of research, it is crucial to prioritize compounds that are most likely to possess interesting biological activities or other valuable properties. In silico methods play a significant role in this prioritization process by predicting a compound's potential relevance based on its structural features.

For this compound, various computational models can be used to predict its physicochemical properties and potential biological activities. These predictions are often based on machine learning models trained on large datasets of known compounds.

Key aspects of in silico prioritization include:

Prediction of Drug-Likeness: Algorithms can assess whether a molecule possesses properties commonly found in known drugs, such as appropriate molecular weight, lipophilicity (logP), and numbers of hydrogen bond donors and acceptors (Lipinski's Rule of Five).

ADMET Prediction: Computational models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for its development as a potential therapeutic agent.

Biological Activity Prediction: By comparing the structural features of this compound to those of compounds with known biological activities, it is possible to predict its potential targets and pharmacological effects. This can be done through various methods, including similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models.

These in silico predictions can help researchers to generate hypotheses about the potential applications of this compound and guide the design of subsequent experimental studies, thereby saving time and resources.

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to design processes that are environmentally benign and resource-efficient. Future research on 3-aminocycloheptan-1-ol is expected to focus on developing sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Key areas of development include:

Biocatalysis: The use of enzymes, such as transaminases and alcohol dehydrogenases, offers a promising green alternative to traditional chemical methods. Biocatalytic approaches can provide high stereoselectivity under mild reaction conditions, often in aqueous media, thus avoiding the use of hazardous organic solvents. Enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of a racemic mixture, is a potential strategy to obtain enantiomerically pure this compound.

Chemoenzymatic Synthesis: Combining the strengths of both chemical and enzymatic steps can lead to highly efficient and sustainable synthetic pathways. For instance, a chemical reaction could be used to construct the cycloheptane (B1346806) ring, followed by an enzymatic step to introduce the amino and hydroxyl groups with high stereocontrol.

Catalytic Hydrogenation: The development of novel, highly efficient, and recyclable catalysts for the reduction of functionalized cycloheptane precursors represents another important research direction. This could involve the use of earth-abundant metal catalysts to replace precious metal catalysts, thereby improving the sustainability and cost-effectiveness of the synthesis.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Approach | Key Advantages | Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, use of aqueous media. | Screening for novel enzymes, enzyme immobilization for reusability. |

| Chemoenzymatic Synthesis | Combines efficiency of chemical synthesis with selectivity of biocatalysis. | Designing integrated multi-step one-pot reactions. |

| Catalytic Hydrogenation | High atom economy, potential for catalyst recycling. | Development of non-precious metal catalysts, optimization of reaction conditions. |

Exploration of Novel Bioactivities and Therapeutic Modalities

The this compound scaffold holds potential as a key building block in the design of new therapeutic agents. Its three-dimensional structure and the presence of hydrogen bond donor and acceptor groups suggest that it can be effectively incorporated into molecules designed to interact with biological targets.

Future research will likely focus on:

Scaffold for Novel Therapeutics: The cycloheptane ring can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement, which is crucial for binding to protein targets. Derivatives of this compound could be explored as inhibitors of enzymes such as kinases, proteases, or glycosidases, which are implicated in a wide range of diseases.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and evaluation of the biological activity of the resulting analogs will be essential to understand the structural requirements for therapeutic efficacy. This will involve the synthesis of a library of derivatives with varying substituents on the amino and hydroxyl groups, as well as on the cycloheptane ring itself.

Antimicrobial and Antiviral Agents: The aminocyclitol structural motif is present in a number of known antibiotics. Therefore, derivatives of this compound could be investigated for their potential as novel antimicrobial or antiviral agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. These computational tools can significantly accelerate the identification and optimization of novel drug candidates.

In the context of this compound, AI and ML can be utilized for:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of virtual derivatives of this compound. This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Design: Generative AI models can be employed to design novel molecules incorporating the this compound scaffold with desired properties. These models can explore a vast chemical space to identify innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Synthesis Route Optimization: AI algorithms can analyze complex reaction networks to propose the most efficient and sustainable synthetic routes for this compound and its derivatives.

The integration of AI and ML in the design of this compound based compounds is summarized in the table below:

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training models to predict bioactivity and properties of virtual compounds. | Faster identification of promising drug candidates. |

| De Novo Design | Using generative models to create novel molecular structures. | Discovery of innovative therapeutic agents with optimized properties. |

| Synthesis Optimization | Employing algorithms to identify optimal and sustainable synthetic pathways. | More efficient and environmentally friendly production of compounds. |

Investigation into Complex Polycyclic Systems Incorporating this compound Motifs

The this compound unit can serve as a versatile building block for the construction of more complex, three-dimensional polycyclic architectures. The synthesis and study of such molecules represent a significant challenge and a promising area for future research.

Key research avenues include:

Fused and Bridged Ring Systems: The functional groups on the this compound scaffold can be utilized as handles to construct fused or bridged ring systems. These complex structures can lead to molecules with unique conformational properties and biological activities.

Natural Product Synthesis: The cycloheptane ring is a common feature in a variety of natural products with interesting biological profiles. This compound could serve as a key intermediate in the total synthesis of such complex natural products or their analogs.

Macrocyclic Structures: The amino and hydroxyl groups can be used to incorporate the this compound motif into macrocyclic structures. Macrocycles are of great interest in medicinal chemistry due to their ability to bind to challenging protein targets.

The exploration of these future perspectives will undoubtedly expand the chemical space around this compound and could lead to the discovery of new materials and therapeutic agents with significant societal impact.

Q & A

Q. What are the recommended safety protocols for handling 3-aminocycloheptan-1-ol in laboratory settings?

To mitigate risks associated with acute toxicity (oral, skin, and respiratory exposure), researchers should:

- Respiratory protection : Use NIOSH/CEN-approved respirators (e.g., P95/P1 filters for low exposure; OV/AG/P99 or ABEK-P2 for higher concentrations) .

- Skin/eye protection : Wear chemically resistant gloves (tested for compatibility) and safety goggles. Implement proper glove removal techniques to avoid contamination .

- Environmental controls : Ensure local exhaust ventilation and avoid drainage system contamination .

- Emergency procedures : For spills, use dust suppression methods and avoid aerosol formation. Consult SDS for first-aid measures (e.g., eye rinsing for ≥15 minutes) .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological steps include:

- Chromatography : Employ HPLC or GC-MS to assess purity, referencing retention times against standards.

- Spectroscopic analysis : Use -NMR and -NMR to confirm stereochemistry and functional groups. IR spectroscopy can validate hydroxyl and amine moieties .

- Mass spectrometry : High-resolution MS (HRMS) provides exact mass confirmation.

- Reference standards : Compare data with published spectra from authoritative databases (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. How should researchers address contradictory data in spectroscopic characterization of this compound derivatives?

Contradictions (e.g., NMR peak splitting anomalies) require:

- Data triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography for solid-state conformation vs. solution-phase NMR) .

- Computational modeling : Perform DFT calculations to predict spectral patterns and compare with experimental data .

- Batch consistency checks : Replicate synthesis and purification steps to rule out impurities or stereochemical variability .

Q. What methodologies are appropriate for studying the stereochemical stability of this compound under varying pH conditions?

- Dynamic kinetic resolution : Monitor enantiomeric excess via chiral HPLC at controlled pH (1–14) and temperatures (25–80°C) .

- pH-dependent NMR : Track proton exchange rates in DO/NaOD or DCl to assess amine group stability .

- Theoretical simulations : Use molecular dynamics (MD) to model protonation states and conformational changes .

Q. How can researchers design experiments to evaluate the compound’s reactivity with common laboratory reagents?

- Compatibility screening : Test reactions with acids, bases, and oxidizing agents (e.g., HSO, NaBH, KMnO) under inert atmospheres. Monitor by TLC/GC-MS for byproduct formation .

- Thermal stability analysis : Use DSC/TGA to identify decomposition thresholds and exothermic events .

- Hazard assessment : Reference GHS classifications to avoid incompatible conditions (e.g., avoid strong oxidizers) .

Q. What strategies optimize the synthesis yield of this compound while minimizing side products?

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation efficiency .

- Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents to balance reaction rate and selectivity .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and adjust reaction parameters dynamically .

Q. How can computational chemistry aid in predicting the biological activity of this compound analogs?

- QSAR modeling : Corrogate structural descriptors (e.g., logP, H-bond donors) with activity data from PubChem BioAssay .

- Docking studies : Simulate binding affinities to target proteins (e.g., GPCRs, enzymes) using AutoDock Vina or Schrödinger .

- ADMET prediction : Use SwissADME or ADMETlab to forecast pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.